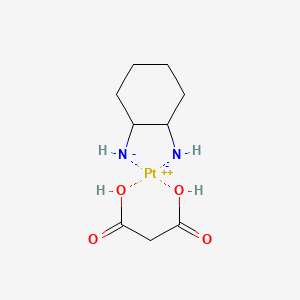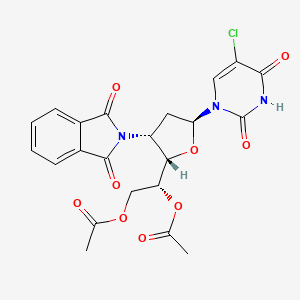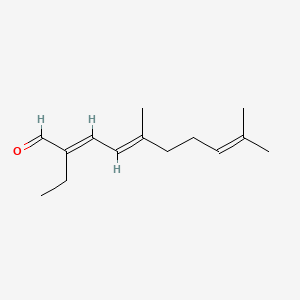
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C14H22O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO). This compound is known for its unique structure, which includes multiple double bonds and methyl groups, contributing to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves the aldol condensation of suitable precursors. One common method is the reaction between 2-ethyl-5,9-dimethyl-2,4,8-decatrienal and an appropriate aldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired quality.
化学反応の分析
Types of Reactions
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the compound can undergo electrophilic addition reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic addition reactions often involve reagents such as halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Major Products
Oxidation: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienoic acid.
Reduction: 2-Ethyl-5,9-dimethyldeca-2,4,8-trienol.
Substitution: Various halogenated derivatives depending on the specific reagents used.
科学的研究の応用
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its unique aromatic properties.
作用機序
The mechanism of action of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s multiple double bonds also allow it to participate in various chemical reactions, influencing its biological activity.
類似化合物との比較
Similar Compounds
2-Ethyl-5,9-dimethyl-2,4,8-decatrienal: A closely related compound with similar structural features.
2,4,8-Decatrienal: Another aldehyde with a similar backbone but lacking the ethyl and methyl substitutions.
5,9-Dimethyldeca-2,4,8-trienal: Similar in structure but with different substituents.
Uniqueness
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is unique due to its specific combination of ethyl and methyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
85204-16-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC名 |
(2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+ |
InChIキー |
CBCNSUNKJFIOKF-UTLPMFLDSA-N |
異性体SMILES |
CC/C(=C\C=C(/C)\CCC=C(C)C)/C=O |
正規SMILES |
CCC(=CC=C(C)CCC=C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















